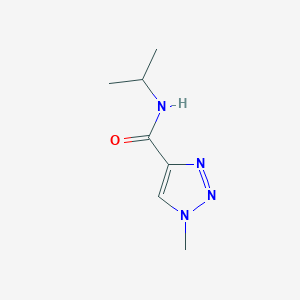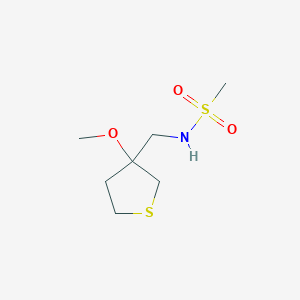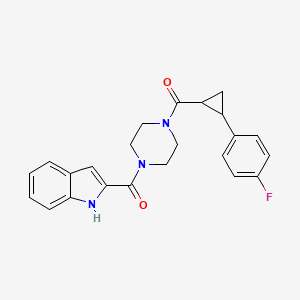![molecular formula C18H16N2O4 B2428267 4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde CAS No. 763097-89-8](/img/structure/B2428267.png)
4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a pyrido[1,2-a]pyrimidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde typically involves multi-step organic synthesis. One common method includes the condensation of 4-methoxybenzaldehyde with a pyrido[1,2-a]pyrimidine derivative under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzoic acid.
Reduction: 4-Methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the pyrido[1,2-a]pyrimidine moiety.
3-Methoxy-4-hydroxybenzaldehyde: Another related compound with different substitution patterns on the benzaldehyde core.
Pyrido[1,2-a]pyrimidine derivatives: Compounds with similar heterocyclic structures but different substituents.
Uniqueness
4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde is unique due to its combination of a benzaldehyde core with a pyrido[1,2-a]pyrimidine moiety. This structure imparts specific chemical and biological properties that are not found in simpler or differently substituted compounds.
Properties
IUPAC Name |
4-methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-3-6-17-19-14(8-18(22)20(17)9-12)11-24-16-7-13(10-21)4-5-15(16)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCNKVOQVFNBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)COC3=C(C=CC(=C3)C=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2428189.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2428190.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)
![N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)


